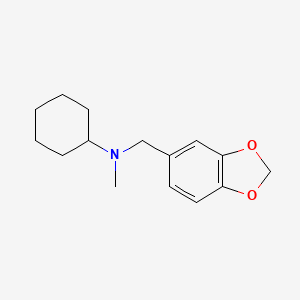

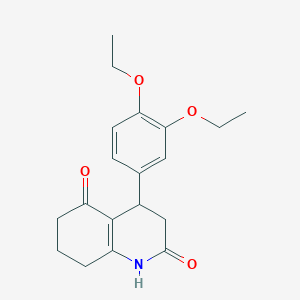

![molecular formula C8H6N6O B5603694 7-氨基-6-氰基吡唑并[1,5-a]嘧啶-3-甲酰胺](/img/structure/B5603694.png)

7-氨基-6-氰基吡唑并[1,5-a]嘧啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide, involves multiple steps, starting from simpler precursors like methyl 5-amino-1H-pyrazole-4-carboxylate. These processes often involve the use of reagents such as POCl3 and involve reactions like chlorination, amidation, and N-alkylation to introduce various substituents onto the pyrazolopyrimidine core (Drev et al., 2014). Microwave irradiation has also been employed as a rapid and selective method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, showcasing the efficiency and versatility of modern synthetic techniques (Ming et al., 2005).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by hydrogen-bonded chains and frameworks, which are pivotal for their chemical behavior and interaction with biological targets. X-ray diffraction (XRD) analysis has been extensively used to determine the crystal structures of these compounds, revealing intricate hydrogen-bonding patterns and supramolecular architectures (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including cyclocondensation and formylation, to yield a wide array of functionalized compounds. These reactions are often facilitated by specific reagents like the Vilsmeyer-Haack reagent, and the reaction pathways can be influenced by the nature of the substituents and reaction conditions (Castillo et al., 2018). The chemical properties of these compounds, such as their reactivity and the types of reactions they undergo, are key factors in their application in various fields, including medicinal chemistry and materials science.

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting points, and crystal structures, are significantly influenced by their molecular structure and substituents. Techniques like IR, NMR, and XRD have been employed to study these properties, providing insights into how structural variations affect the physical characteristics of these compounds (Gein et al., 2010).

Chemical Properties Analysis

The chemical properties of 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide and related compounds, including their reactivity, stability, and interactions with other molecules, are central to their utility in various chemical and biological applications. Studies on these compounds often focus on their ability to undergo specific reactions, such as nucleophilic substitution or cycloaddition, which can be leveraged for the synthesis of more complex molecules or for the modification of biological targets (Hwang et al., 2012).

科学研究应用

合成与化学性质

7-氨基-6-氰基吡唑并[1,5-a]嘧啶-3-甲酰胺衍生物已通过各种化学反应合成,展示了该化合物有机合成中的多功能性。例如,在微波辐射下与烯胺酮反应促进了吡唑并[1,5-a]嘧啶的高效区域选择性合成,突出了该化合物在创建具有潜在生物活性的多样化学结构方面的潜力 (李明等人,2005)。此外,该化合物的用途扩展到新型功能性荧光团的合成,一些衍生物表现出显着的荧光强度,表明在生物成像和传感器开发中具有潜在应用 (胡安·C·卡斯蒂略等人,2018)。

生物活性

7-氨基-6-氰基吡唑并[1,5-a]嘧啶-3-甲酰胺衍生物已显示出有希望的生物活性。值得注意的是,一些衍生物已证明对丙型肝炎病毒 (HCV) 具有有效的抑制活性,表明该化合物具有作为开发新抗病毒剂的基础的潜力 (J. Hwang 等人,2012)。此外,衍生物已表现出显着的抗炎和抗癌活性,进一步强调了该化合物在医学研究和药物开发中的相关性 (S. Kaping 等人,2020)。

抗菌特性

该化合物的衍生物已被探索用于抗菌特性,一些衍生物对各种细菌菌株表现出有效性。这表明基于 7-氨基-6-氰基吡唑并[1,5-a]嘧啶-3-甲酰胺衍生物开发新的抗生素或抗菌剂的潜力,以解决对耐药性微生物病原体进行新治疗的持续需求 (S. Rostamizadeh 等人,2013)。

未来方向

The future directions in the research of pyrazolo[1,5-a]pyrimidines could involve further exploration of their biological applications due to their promising antimicrobial, anticancer, antitubercular, and enzyme inhibitory activities . More advanced studies could also be conducted to define the bioactive chemical structure of pyrazolo[1,5-a]pyrimidine derivatives with the goal of exploring new drugs to address numerous health problems .

属性

IUPAC Name |

7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N6O/c9-1-4-2-12-8-5(7(11)15)3-13-14(8)6(4)10/h2-3H,10H2,(H2,11,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNHLAKYMPSYBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C=NN2C(=C1C#N)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

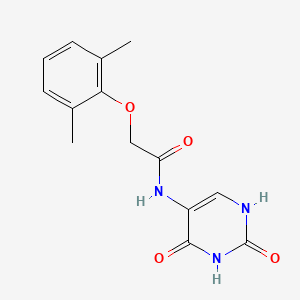

![5-ethyl-2,3-dimethyl-7-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5603621.png)

![8-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5603628.png)

![4-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoic acid](/img/structure/B5603639.png)

![5-amino-6-(methylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5603670.png)

![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5603699.png)

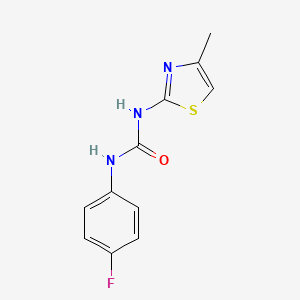

![1-(4-chlorophenyl)-5-methyl-4-[4-(1H-tetrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5603707.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B5603712.png)